molecular formula C9H14N4O B7926186 2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926186
M. Wt: 194.23 g/mol
InChI Key: CJYGYCHOODWGLU-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a heterocyclic compound that contains both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide typically involves the reaction of a pyrazine derivative with an amine. One common method is the reaction of 2-chloropyrazine with N-methyl-1-aminopropan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propanamide
  • 2-Amino-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

Uniqueness

2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is unique due to its specific structural features, such as the presence of both amine and amide groups and the pyrazine ring. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4OC_9H_{12}N_4O with a molecular weight of approximately 194.23 g/mol. Its structure includes an acetamide functional group, an amino group, a methyl group, and a pyrazine ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate neurotransmitter systems by binding to active sites or altering receptor functions, potentially leading to anti-inflammatory and neuroactive effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may have potential as an anti-inflammatory agent, possibly through the modulation of inflammatory pathways.
  • Central Nervous System Effects : The presence of the pyrazine moiety implies potential neuroactive properties, making it a candidate for treating neurological disorders.
  • Enzyme Interaction : The compound may inhibit specific enzymes involved in neurotransmission, although detailed pharmacokinetic profiles are still under investigation.

In Vitro Studies

In vitro assays have shown that this compound can modulate neurotransmitter systems. For instance, it has been indicated that the compound interacts with receptors implicated in neuropharmacology, although specific receptor targets remain to be fully elucidated.

Case Studies

A study evaluated the compound's effects on cell lines expressing BCR-ABL1, revealing its potential to inhibit cell proliferation in certain contexts. The results highlighted its selectivity and potency in nanomolar ranges against specific cancer cell lines .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC9H12N4OPotential CNS activityUnique combination of pyrazine and acetamide
2-Amino-N-(1-pyridin-2-yl)acetamideC8H10N4OSimilar amine structureLacks methyl substitution
5-Amino-1H-pyrazoleC3H4N4Simple pyrazole structureNo acetamide functionality
N-Methyl-N-(pyridin-2-yl)acetamideC8H10N2OMethylated amineLacks pyrazine ring

This table illustrates how the structural features contribute to the distinct biological activities observed in this compound compared to its analogs.

Properties

IUPAC Name

2-amino-N-methyl-N-(1-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-7(13(2)9(14)5-10)8-6-11-3-4-12-8/h3-4,6-7H,5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYGYCHOODWGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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